Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Overview
Description
Ethanol, 2-(4-chloro-2-fluorophenoxy)- is a chemical compound with the molecular formula C8H8ClFO2 and a molecular weight of 190.6 g/mol . It is also known by the synonym 2-(4-Chloro-2-fluorophenoxy)ethanol .
Molecular Structure Analysis
The molecular structure of Ethanol, 2-(4-chloro-2-fluorophenoxy)- consists of an ethanol molecule where one of the hydrogen atoms is replaced by a 4-chloro-2-fluorophenoxy group .Scientific Research Applications
Crystal Structure and Polymorphism
Research into the crystallization of halophenols, such as 2-chlorophenol and 4-fluorophenol, from ethanol has revealed insights into their crystal structures and polymorphism under varying conditions like low temperature and high pressure. For instance, Oswald et al. (2005) demonstrated that different polymorphs of 2-chlorophenol and 4-fluorophenol could be obtained by adjusting the crystallization pressures, highlighting the influence of external conditions on the structural properties of these compounds. This study provides a foundational understanding of how similar compounds, including Ethanol, 2-(4-chloro-2-fluorophenoxy)-, may behave under similar conditions, potentially guiding the development of materials with tailored properties for specific applications (Oswald, Allan, Day, Motherwell, & Parsons, 2005).
Synthesis and Biotransformation
The synthesis and biotransformation studies of related chloro and fluoro phenol derivatives offer insights into the chemical manipulation and potential biological activities of Ethanol, 2-(4-chloro-2-fluorophenoxy)-. For example, the work by Miao et al. (2019) on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate highlights the potential for microbial processes to produce enantiomerically pure compounds. This approach could be applicable to the synthesis of Ethanol, 2-(4-chloro-2-fluorophenoxy)-, for use in pharmaceuticals or as an intermediate in organic synthesis, demonstrating the versatility and potential for biocatalytic applications of these compounds (Miao, Liu, He, & Wang, 2019).
properties
IUPAC Name |
2-(4-chloro-2-fluorophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNPRGPUXJVECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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